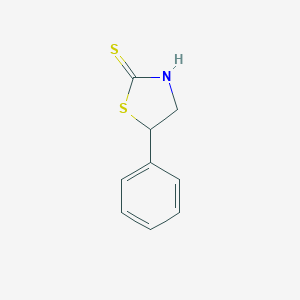

5-Phenylthiazolidine-2-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZUTEPGPZTEOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(=S)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390879 | |

| Record name | 5-Phenylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437-98-5 | |

| Record name | MLS002638873 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Phenylthiazolidine 2 Thione and Its Analogues

Classical Approaches to the Thiazolidine-2-thione Ring System

The traditional synthesis of the thiazolidine-2-thione scaffold relies on well-established cyclocondensation reactions. These methods are characterized by their stepwise nature, allowing for the controlled formation of the heterocyclic ring.

Cyclocondensation Reactions Utilizing Carbon Disulfide and Amine Derivatives

A primary and widely employed method for the construction of the thiazolidine-2-thione ring is the reaction of a suitable amino alcohol with carbon disulfide in the presence of a base. chemrxiv.org In the specific case of 5-phenylthiazolidine-2-thione, the key precursor is 2-amino-1-phenylethanol (B123470). The reaction proceeds through the in situ formation of a dithiocarbamate (B8719985) intermediate, which subsequently undergoes intramolecular cyclization via nucleophilic attack of the hydroxyl group, leading to the desired 5-substituted thiazolidine-2-thione.

The general reaction scheme involves the treatment of the β-amino alcohol with a base, such as potassium hydroxide, followed by the addition of carbon disulfide. chemrxiv.org The selection of the solvent and reaction temperature is critical for optimizing the yield and purity of the product.

Table 1: Representative Protocol for Cyclocondensation Synthesis of Thiazolidine-2-thione Derivatives

| Starting Material | Base | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Aminoethanol | KOH | Ethanol | 40°C | 3 h | 68.1 |

Data extracted from a general procedure for thiazolidine-2-thione synthesis, which can be adapted for this compound by using 2-amino-1-phenylethanol as the starting amine derivative. nih.govplos.org

Strategies for Introducing the Phenyl Moiety at Position 5

The introduction of the phenyl group at the 5-position of the thiazolidine-2-thione ring is most directly achieved by employing a starting material that already contains this substituent in the correct position. The use of 2-amino-1-phenylethanol, as described in the previous section, is the most straightforward and common strategy. chemrxiv.org This approach ensures the regiospecific placement of the phenyl group at C5 of the heterocyclic ring during the cyclization process.

Alternative strategies could conceptually involve the functionalization of a pre-formed thiazolidine-2-thione ring at the 5-position. However, methods involving the direct arylation of the C-H bond at this position are less common and can present challenges in terms of regioselectivity and reaction conditions. Therefore, the convergent strategy starting from a phenyl-substituted precursor remains the preferred and more efficient method.

Advanced Synthetic Strategies for this compound Derivatization

To enhance synthetic efficiency, reduce reaction times, and improve yields, a range of advanced synthetic methodologies have been developed. These include one-pot multicomponent reactions and the use of microwave irradiation to accelerate chemical transformations.

One-Pot and Multicomponent Reaction Protocols

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of operational simplicity and atom economy by combining multiple reaction steps into a single synthetic operation without the isolation of intermediates. For the synthesis of thiazolidine-2-thione derivatives, a three-component reaction involving a primary amine, carbon disulfide, and a nitroepoxide in water at ambient temperature has been reported to be effective. nih.gov This approach provides a rapid and efficient route to multisubstituted thiazolidine-2-thiones. nih.gov

While a specific one-pot protocol for this compound is not extensively detailed in the literature, the principles of MCRs can be applied. A hypothetical one-pot synthesis could involve the reaction of a primary amine, carbon disulfide, and a suitable three-carbon synthon bearing a phenyl group.

Table 2: Examples of One-Pot Syntheses for Thiazolidine (B150603) and Related Thione Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type |

|---|---|---|---|---|

| Primary Alkyl/Aryl Amines | Carbon Disulfide | Formaldehyde & Hydroxyl/Propyl Amines | Basic media/Phosphate buffer | Tetrahydro-1,3,5-thiadiazine-2-thiones |

| Nitroepoxide | Primary Amine | Carbon Disulfide | Water | Thiazolidine-2-thiones |

This table showcases the versatility of one-pot reactions in synthesizing related heterocyclic thiones. nih.govmdpi.comnih.gov

Microwave-Assisted Synthetic Routes for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and often improve product yields. The application of microwave energy to the synthesis of thiazolidine derivatives has been shown to significantly reduce reaction times compared to conventional heating methods. ekb.eg

For instance, the synthesis of 5-arylidene-2-imino-4-thiazolidinones has been achieved in a one-pot, solvent-free microwave-assisted reaction of thioureas, chloroacetic acid, and an aldehyde. researchgate.net This demonstrates the potential for microwave technology to facilitate the rapid and efficient synthesis of a diverse range of thiazolidine-based compounds. While specific microwave-assisted syntheses of this compound are not prominently reported, the general protocols for related structures suggest that this method would be highly applicable.

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis for Thiazolidinone Derivatives

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (%) (Microwave) |

|---|---|---|---|

| Synthesis of 2-hydrazolyl-4-thiazolidinones | Not specified | 6-12 min | 33-82 |

| Synthesis of Thiazolidin-4-ones | 8.5-14.5 hours | 6.5-11 minutes | Improved |

This table highlights the significant rate enhancement achieved with microwave-assisted synthesis in related heterocyclic systems. ekb.egnih.govmdpi.com

Regiospecific Functionalization and Diversification at the 5-Position

The ability to functionalize the 5-position of the thiazolidine-2-thione ring is crucial for the development of analogues with diverse properties. While the introduction of the phenyl group is typically achieved through the use of a pre-functionalized starting material, further diversification of this moiety or the introduction of other substituents at the 5-position can be envisioned.

For example, Knoevenagel condensation of a thiazolidine-2,4-dione (a related structure) with an aldehyde is a common method to introduce a substituted benzylidene group at the 5-position. While this applies to a dione, similar strategies could potentially be adapted for the thione derivative.

Further research into the direct C-H functionalization of the 5-position of the thiazolidine-2-thione ring could open up new avenues for creating a library of 5-substituted derivatives. However, at present, the literature primarily focuses on the synthesis of the core ring system with pre-existing substitution at the 5-position.

Stereoselective Synthesis of Chiral this compound Derivatives

The asymmetric synthesis of chiral this compound derivatives is of paramount importance for the development of enantiomerically pure compounds for pharmacological applications. The stereocenter at the C5 position of the thiazolidine ring significantly influences the biological activity of these molecules. Various strategies have been explored to achieve high levels of stereocontrol in the synthesis of these chiral heterocycles. These methods often employ chiral auxiliaries, chiral catalysts, or chiral starting materials derived from the chiral pool.

One notable approach involves the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction. Thiazolidine-2-thiones themselves have been widely utilized as chiral auxiliaries in a variety of asymmetric transformations. plos.org For the synthesis of chiral 5-substituted thiazolidine-2-thiones, a common strategy is to start from chiral amino alcohols, which can be readily obtained from the reduction of corresponding amino acids. researchgate.net

A microwave-assisted method has been reported for the efficient synthesis of chiral oxazolidine-2-thiones and thiazolidine-2-thiones. This method offers significantly reduced reaction times and improved yields compared to conventional heating. researchgate.net For example, the reaction of (S)-phenylalaninol with carbon disulfide under microwave irradiation provides a route to the corresponding chiral thiazolidine-2-thione. Although a specific protocol for the direct synthesis of this compound using this method is not detailed, the principle is applicable.

Another strategy for achieving stereoselectivity is through organocatalysis. Bifunctional organocatalysts, such as those based on urea (B33335) or thiourea (B124793), have been successfully employed in the enantioselective synthesis of related sulfur-containing heterocycles. For instance, the catalytic enantioselective synthesis of tertiary thiols from 5H-thiazol-4-ones and nitroolefins has been demonstrated, achieving high diastereomeric ratios and enantiomeric excesses. ehu.es This type of catalysis provides a powerful tool for the construction of chiral C-S and C-C bonds in a single step.

The following table summarizes representative results for the stereoselective synthesis of chiral thiazolidine derivatives and related compounds, highlighting the reaction conditions and stereochemical outcomes.

| Entry | Reactants | Catalyst/Auxiliary | Solvent | Temperature (°C) | Time | Yield (%) | Stereoselectivity (dr or ee) |

|---|---|---|---|---|---|---|---|

| 1 | 5-Methyl-2-(quinolin-2-yl)thiazol-4-ol and Nitrostyrene | Bifunctional Urea Catalyst | CH₂Cl₂ | -60 | 16 h | 93 | >95:5 dr, 96% ee |

| 2 | (S)-Phenylalaninol and Carbon Disulfide | Microwave Irradiation | - | - | - | Improved Yields | Chiral Product |

| 3 | 5-Ethylthiazolone and various Nitroolefins | Bifunctional Urea Catalyst | CH₂Cl₂ | -60 | - | Good to Excellent | 91-97% ee |

Green Chemistry Principles in the Synthesis of this compound Analogues

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally benign and sustainable chemical processes. Key aspects of green synthesis include the use of renewable starting materials, reduction of waste, use of safer solvents, and energy efficiency.

A significant advancement in the green synthesis of thiazolidine-2-thiones is the development of water-mediated, one-pot, three-component reactions. A rapid and efficient synthesis of thiazolidine-2-thiones has been achieved by reacting a nitroepoxide, a primary amine, and carbon disulfide in water at ambient temperature, affording good yields of the desired products. nih.gov This method is attractive due to its simplicity, mild reaction conditions, high yields, and short reaction times. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. An efficient microwave-assisted method for the parallel synthesis of 5-benzylidene-2-thioxo-thiazolidine-4-one, an analogue of this compound, has been developed under solid-phase and solvent-free conditions. researchgate.net This approach avoids the use of volatile organic solvents and reduces energy consumption.

Furthermore, catalyst-free and solvent-free synthetic methodologies align well with the principles of green chemistry. The synthesis of 2-iminothiazolidines has been achieved through a reaction of inactive aziridines and aroyl isothiocyanates under solvent-free conditions at room temperature. nih.gov While not a direct synthesis of this compound, this demonstrates the feasibility of eliminating both solvent and catalyst from the reaction system.

The following table provides a comparison of different green synthetic methods for the preparation of thiazolidine-2-thione analogues.

| Green Chemistry Approach | Reactants | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Water-mediated, one-pot, three-component reaction | Nitroepoxide, primary amine, carbon disulfide | H₂O, ambient temperature | Simplicity, efficiency, mild conditions, high yields, short reaction times | nih.gov |

| Microwave-assisted, solvent-free synthesis | 2-Thioxo-thiazolidine-4-one, aromatic aldehydes | Piperidine, acetic acid, silica (B1680970) gel, MW 900W, 6-8 min | Reduced reaction time, solvent-free, high efficiency | researchgate.net |

| Catalyst- and solvent-free synthesis | Inactive aziridine, aroyl isothiocyanates | Room temperature, solvent-free | Ecologically benign, avoids catalyst and solvent | nih.gov |

| Use of deep eutectic solvents (DES) | Thiazolidinedione, aromatic aldehydes | Choline chloride:N-methylurea DES | Biodegradable and recyclable solvent/catalyst system | frontiersin.org |

Advanced Spectroscopic and Structural Characterization of 5 Phenylthiazolidine 2 Thione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 5-phenylthiazolidine-2-thione derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular framework. mdpi.comnih.gov

In ¹H NMR spectra, the protons of the thiazolidine (B150603) ring and the phenyl substituent exhibit characteristic chemical shifts. The methine proton at the C5 position, adjacent to the phenyl group, typically appears as a multiplet. The methylene (B1212753) protons at the C4 position are often diastereotopic, leading to more complex splitting patterns. The N-H proton of the thioamide group gives a signal that can be broad and its position may vary depending on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The thione carbonyl carbon (C=S) is particularly noteworthy, resonating in the downfield region of the spectrum, typically around 180-200 ppm. mdpi.comnih.gov The carbons of the phenyl group show characteristic signals in the aromatic region (120-140 ppm), while the C4 and C5 carbons of the thiazolidine ring appear in the aliphatic region. The introduction of substituents on the phenyl ring or the nitrogen atom leads to predictable shifts in the NMR signals, which helps in confirming the structure of various derivatives. mdpi.com Two-dimensional NMR techniques, such as HMQC and HMBC, are employed to establish direct and long-range correlations between protons and carbons, respectively, confirming the connectivity of the atoms within the molecule. mdpi.com

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Skeleton

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=S (C2) | - | ~180-200 |

| CH₂ (C4) | Multiplet | ~35-45 |

| CH (C5) | Multiplet | ~55-65 |

| N-H | Broad singlet | - |

| Phenyl C-H | ~7.2-7.5 | ~125-130 |

| Phenyl C (ipso) | - | ~135-145 |

Note: Chemical shifts are approximate and can vary based on solvent and substituents.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound and its analogs. nih.gov Techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers provide highly accurate mass measurements, typically with an error of less than 5 ppm. nih.govimrpress.com This level of precision allows for the unambiguous determination of the molecular formula by comparing the experimentally measured mass with the theoretically calculated mass. nih.govnih.gov

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of these molecules. By inducing fragmentation of the parent ion, a characteristic spectrum of daughter ions is produced. The analysis of these fragments provides valuable structural information, helping to identify the different components of the molecule and their connectivity. This is particularly useful in distinguishing between isomers and confirming the identity of synthesized derivatives. nih.govmdpi.com

Table 2: Example of HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₉NS₂ |

| Calculated Monoisotopic Mass | 195.01764 Da |

| Observed Mass (m/z) | Typically within ± 0.001 Da of calculated mass |

| Common Fragmentation Pathways | Loss of the phenyl group, cleavage of the thiazolidine ring |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, and the frequencies of these vibrations are characteristic of specific bonds. msu.edu

The IR spectrum of this compound shows several key absorption bands. A prominent band associated with the N-H stretching vibration is typically observed in the range of 3100-3300 cm⁻¹. pressbooks.pub The C-H stretching vibrations of the aromatic phenyl ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the thiazolidine ring are found just below 3000 cm⁻¹. vscht.cz The C=S (thione) stretching vibration is a crucial diagnostic peak, although it can be of variable intensity and is often found in the 1020-1250 cm⁻¹ region. Other characteristic absorptions include those for C-N stretching and C-S stretching. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretch | 3100 - 3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=C (Aromatic) | Stretch | 1400 - 1600 |

| C=S (Thione) | Stretch | 1020 - 1250 |

| C-N | Stretch | 1200 - 1350 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions

Furthermore, this method reveals the details of the crystal packing and the nature of intermolecular interactions that stabilize the crystal lattice. rsc.org In the solid state, molecules of this compound can engage in various non-covalent interactions, such as hydrogen bonding involving the N-H group and the thione sulfur atom. Additionally, π–π stacking interactions between the phenyl rings of adjacent molecules can play a significant role in the crystal packing arrangement. researchgate.net Understanding these interactions is crucial for correlating the solid-state structure with the material's physical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* transitions within the aromatic phenyl ring and n → π* transitions associated with the thioamide (C=S) chromophore.

This technique is also particularly useful for studying the tautomeric equilibrium between the thione and thiol forms of the molecule. nih.gov The two tautomers have different electronic structures and chromophores, and thus exhibit distinct UV-Vis absorption spectra. By measuring the spectra in different solvents or at different pH values, it is possible to observe shifts in the absorption maxima (λmax) that correspond to a shift in the tautomeric equilibrium. For instance, a change in solvent polarity can stabilize one tautomer over the other, leading to a noticeable change in the UV-Vis spectrum.

Tautomeric Equilibria Analysis of this compound: Thione and Thiol Forms

This compound can exist in a tautomeric equilibrium with its thiol form, 5-phenyl-2,3-dihydrothiazole-2-thiol. This thione-thiol tautomerism is a fundamental aspect of its chemistry. nih.gov

Spectroscopic studies have shown that the thione form is generally the more stable and predominant tautomer, particularly in the solid state and in most common solvents. researchgate.netnih.govmdpi.com

NMR Spectroscopy: In ¹H NMR, the presence of a signal for the N-H proton and the absence of a signal for an S-H proton are strong evidence for the dominance of the thione form in solution. nih.gov Similarly, the ¹³C NMR chemical shift of the C2 carbon in the downfield region (~180-200 ppm) is characteristic of a C=S bond, further supporting the thione structure. jst-ud.vn

IR Spectroscopy: The presence of a distinct N-H stretching band and the C=S stretching vibration, coupled with the absence of an S-H stretching band (which would appear around 2550-2600 cm⁻¹), confirms the thione tautomer in the solid state and in solution.

Theoretical Calculations: Quantum chemical studies often complement experimental data, providing insights into the relative energies and stabilities of the tautomers. These calculations consistently show that the thione form is energetically favored over the thiol form. nih.govmdpi.comresearchgate.net

While the thione form predominates, the position of the equilibrium can be influenced by factors such as solvent polarity and the electronic nature of substituents on the molecule. nih.gov The ability to exist as a thiol tautomer is significant for its reactivity and potential interactions.

Biological Activities and Pharmacological Potentials of 5 Phenylthiazolidine 2 Thione Derivatives

Xanthine (B1682287) Oxidase (XO) Inhibitory Activity

Xanthine oxidase (XO) is a critical enzyme in human purine (B94841) metabolism, responsible for catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. nih.gov Dysregulation and overactivity of XO can lead to an overproduction of uric acid, resulting in hyperuricemia. This condition is a primary factor in the development of gout and is also associated with other health issues, including inflammation, hypertension, and cardiovascular diseases. nih.govresearchgate.net Consequently, inhibitors of XO are a key therapeutic strategy for managing hyperuricemia and related disorders. nih.gov A series of novel thiazolidine-2-thione derivatives have been synthesized and evaluated for their potential as XO inhibitors. nih.govplos.org

The inhibitory potential of various thiazolidine-2-thione derivatives against xanthine oxidase has been assessed through in vitro enzyme catalysis reactions. nih.gov In one study, a series of derivatives were tested, with most showing significant XO inhibitory activity, with IC50 values ranging from 3.56 μmol/L to 58.17 μmol/L. nih.gov For comparison, the parent compound, thiazolidine-2-thione, exhibited an IC50 value of 72.15 μmol/L. nih.gov

Among the synthesized compounds, a derivative identified as compound 6k demonstrated the most potent inhibitory activity with an IC50 value of 3.56 μmol/L. nih.govplos.org This potency was approximately 2.5 times greater than that of allopurinol (B61711), a clinically used XO inhibitor. nih.gov Structure-activity relationship analysis from this research indicated that the presence of a phenyl-sulfonamide group was crucial for the XO inhibitory activity of these thiazolidine-2-thione derivatives. nih.govplos.org

Table 1: In Vitro Xanthine Oxidase (XO) Inhibitory Potency of Selected Thiazolidine-2-thione Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Compound | IC50 (μmol/L) | Notes |

|---|---|---|

| Compound 6k | 3.56 | Most potent derivative in the series. nih.gov |

| Thiazolidine-2-thione | 72.15 | Parent compound. nih.gov |

| Allopurinol | ~8.9 | Positive control (potency calculated from report). nih.gov |

| Febuxostat (B1672324) | - | Positive control. nih.gov |

To understand the mechanism by which these derivatives inhibit XO, enzyme kinetic studies have been performed. nih.gov Lineweaver-Burk plot analysis was used to determine the inhibition mode of the most potent compound, 6k . nih.govplos.org The results of these kinetic analyses showed that as the concentration of compound 6k increased, both the Michaelis constant (Km) increased and the maximum velocity (Vmax) decreased. nih.gov

This pattern, where the plots of 1/[S] versus 1/[V] at different inhibitor concentrations intersect in the first quadrant, is characteristic of a mixed-type inhibition. nih.gov This indicates that compound 6k can bind to both the free XO enzyme and the enzyme-substrate complex. nih.govsemanticscholar.org Further analysis yielded Ki and Kis values of 7.08 μmol/L and 25.67 μmol/L, respectively, for compound 6k . plos.org These values suggest that the inhibitor has a preferential binding affinity for the free enzyme over the XO-xanthine complex. plos.org

The development of novel XO inhibitors is a significant goal in the treatment of hyperuricemia. nih.govresearchgate.net By blocking the biosynthesis of uric acid from purines, XO inhibitors can effectively lower its production. nih.gov While clinical inhibitors like allopurinol and febuxostat are available, the search for new agents with improved efficacy and fewer side effects continues. nih.gov

The potent, mixed-type inhibitory activity of thiazolidine-2-thione derivatives, particularly compound 6k , suggests they could be valuable lead compounds for developing new therapies for hyperuricemia. nih.govplos.org Molecular docking studies have further explored the binding interaction, suggesting that the 4-fluorophenyl-sulfonyl moiety of compound 6k interacts with key amino acid residues in the active pocket of the enzyme, while the thiazolidinethione moiety forms hydrogen bonds within hydrophobic pockets. nih.govplos.org This strong binding affinity supports the observed potent inhibition and highlights the therapeutic potential of this class of compounds in managing conditions driven by excess uric acid. nih.gov

Anticancer and Antitumor Activities

Thiazolidinone derivatives are recognized for a wide range of pharmacological effects, including anticancer activity. semanticscholar.orgresearchgate.net Specific hybrid molecules combining a thiazolidinone core with other active fragments have been designed and evaluated as potential anticancer agents. nih.gov

The anticancer potential of 5-ylidene-2-thioxothiazolidin-4-one derivatives has been demonstrated through cytotoxicity screening against various human cancer cell lines. In one study, a series of Ciminalum–thiazolidinone hybrid molecules were synthesized, with several compounds showing significant growth inhibition. nih.gov

Compound 2h (3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid) emerged as a particularly active agent. semanticscholar.org It demonstrated potent antimitotic activity against a panel of cancer cell lines, with a mean GI50 (concentration for 50% growth inhibition) value of 1.57 µM. semanticscholar.orgnih.gov This compound showed a sensitivity profile against leukemia (MOLT-4), colon cancer (SW-620), and breast cancer (MCF-7, MDA-MB-231) cell lines. semanticscholar.org Other derivatives, such as compounds 2f , 2i , and 2j , also showed promising anticancer activity. semanticscholar.org Research on other thiazole (B1198619) derivatives has also confirmed cytotoxic effects against HCT116, MCF-7, and HepG2 cell lines. ekb.eg

Table 2: Anticancer Activity (GI50, µM) of a Selected 2-Thioxothiazolidinone Derivative This table is interactive. You can sort the columns by clicking on the headers.

| Compound | Mean GI50 (µM) | Sensitive Cell Lines Mentioned |

|---|---|---|

| Compound 2h | 1.57 | Leukemia (MOLT-4), Colon Cancer (SW-620), Breast Cancer (MCF-7, MDA-MB-231). semanticscholar.orgnih.gov |

| Compound 2f | 2.80 | Inhibited growth of all tested cancer cell lines. nih.gov |

The investigation of specific molecular targets is crucial for understanding the mechanism of action of anticancer compounds. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy, as it plays a pivotal role in the formation of new blood vessels that tumors need to grow and spread. nih.gov

While numerous studies have focused on developing thiazolidine-2,4-dione derivatives as potent VEGFR-2 inhibitors, the specific investigation of 5-phenylthiazolidine-2-thione derivatives for this target is less documented in the available literature. nih.govnih.gov For instance, certain thiazolidine-2,4-dione derivatives have shown high efficacy, with IC50 values against VEGFR-2 as low as 0.079 μM. nih.gov However, specific VEGFR-2 inhibitory data for the 2-thione class of compounds is not as extensively reported, indicating an area for potential future research to fully elucidate their anticancer mechanisms. nih.govnih.gov

Elucidation of Anti-proliferative Mechanisms

The anti-proliferative mechanisms of thiazolidine (B150603) derivatives, a class to which this compound belongs, are multifaceted and involve the modulation of key cellular pathways implicated in cancer development. nih.govresearchgate.net While many studies focus on the thiazolidine-2,4-dione (TZD) core, the insights gained can be relevant to understanding related structures. One of the primary mechanisms involves the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates cell differentiation, proliferation, and apoptosis. researchgate.net Activation of PPARγ by TZD ligands can lead to growth arrest and induce apoptosis in various cancer cell types. researchgate.net

Recent research has identified other significant targets. For instance, certain thiazolidine-2,4-dione derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis, which is the formation of new blood vessels essential for tumor growth and metastasis. tandfonline.complos.org By blocking the VEGF/VEGFR-2 signaling system, these compounds can stifle a tumor's blood supply. plos.org Molecular docking studies have shown that the thiazolidine-2,4-dione moiety can form crucial interactions with key amino acid residues in the VEGFR-2 active site, such as Val916, Val848, and Cys1045. plos.org

Furthermore, some derivatives have been found to induce cell cycle arrest, particularly at the G0/G1 or S phase, and trigger apoptosis through mitochondrial pathways. nih.govnih.gov This can involve the depolarization of the mitochondrial membrane and an increase in reactive oxygen species (ROS) levels, ultimately blocking critical survival pathways like the PI3K/Akt/mTOR signaling cascade. nih.gov The structural flexibility of the thiazolidine ring, especially at the C-5 position where the phenyl group is located in this compound, allows for modifications that can fine-tune the compound's bioactivity and selectivity towards specific cancer-related targets. nih.gov

Antimicrobial Properties

Thiazolidine derivatives, including those related to this compound, are recognized for their broad-spectrum antimicrobial activities. nih.govnih.gov The core thiazolidine structure serves as a versatile scaffold for developing new agents to combat drug-resistant pathogens. nih.govmdpi.com

Derivatives of the thiazolidine scaffold have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Studies on various 5-arylidene-thiazolidine-2,4-dione derivatives revealed potent activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values reported to be as low as 2 to 16 µg/mL. nih.gov Similarly, certain 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones showed MICs ranging from 26.3 to 378.5 µM against a panel of bacteria, with E. coli being notably sensitive. mdpi.com

The substitution pattern on the phenyl ring plays a crucial role in determining antibacterial potency. For example, chloro-substituted thiazolidinone derivatives have shown significant inhibitory activity. nanobioletters.com In one study, hybrid compounds of thiazolidine-2,4-dione and chlorophenylthiosemicarbazone exhibited MIC values as low as 3.91 mg/L, an activity level comparable or superior to reference drugs like oxacillin (B1211168) and cefuroxime. mdpi.com Conversely, the introduction of electron-donating groups like methyl or methoxy (B1213986) on the phenyl ring has been shown to decrease activity against Gram-negative strains and render the compounds inactive against S. aureus in some cases. nanobioletters.com

| Derivative Type | Gram-Positive Bacteria | Gram-Negative Bacteria | MIC/MBC Range | Reference |

| 5-Arylidene-thiazolidine-2,4-diones | Active | Less Active | MIC: 2-16 µg/mL | nih.gov |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | S. aureus, B. cereus, L. monocytogenes | E. coli, En. cloacae, S. typhimurium | MIC: 26.3–344.8 µM | mdpi.com |

| Thiazolidine-2,4-dione-chlorophenylthiosemicarbazone hybrids | Active | Active | MIC: from 3.91 mg/L | mdpi.com |

| 5-(4'-substituted phenylazo)-2-thioxothiazolidinones | B. cereus, S. aureus | E. coli, K. pneumoniae | Good Activity | nih.gov |

The antifungal potential of thiazolidine derivatives has also been well-documented. nih.gov Various synthesized compounds have been tested against a range of fungal strains, including Candida albicans, Aspergillus niger, and Fusarium oxysporium. nih.govnih.gov In a study of 5-(4'-substituted phenylazo)-2-thioxothiazolidinone derivatives, several compounds showed good antifungal activity against A. niger and F. oxysporium. nih.gov

The nature of substituents on the thiazolidine scaffold significantly influences the antifungal efficacy. For instance, certain phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety demonstrated remarkable activity against Sclerotinia sclerotiorum, with inhibition rates exceeding that of the commercial agent Thifluzamide. mdpi.com Specifically, a derivative with a 2-fluoro substitution on the phenyl ring showed an inhibition rate of 90.48%. mdpi.com Another study found that specific N-substituted-1,3-thiazolidinone derivatives were more potent than the reference antifungal drug miconazole (B906) against certain fungal strains. nih.gov

| Derivative Class | Fungal Strains | Efficacy | Reference |

| 5-(4'-substituted phenylazo)-2-thioxothiazolidinones | Aspergillus niger, Fusarium oxysporium | Good Activity | nih.gov |

| N-substituted-1,3-thiazolidinones | C. albicans, A. flavus, A. niger, C. neoformans | Some more potent than miconazole | nih.gov |

| Phenylthiazole derivatives with 1,3,4-thiadiazole thione | S. sclerotiorum, R. solani, M. oryzae | Up to 90.48% inhibition | mdpi.com |

The antimicrobial mechanisms of thiazolidine derivatives are diverse. One proposed mechanism involves the inhibition of bacterial topoisomerases, which are crucial enzymes for DNA replication. mdpi.com Another key target is the family of cytoplasmic Mur ligases, enzymes essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov

More specific mechanisms have also been explored through in silico studies. For some benzothiazolyl-thiazolidinone derivatives, docking studies predicted that the inhibition of LD-carboxypeptidase is a probable mechanism of antibacterial action. mdpi.com This enzyme is involved in the recycling of peptidoglycan, and its inhibition disrupts cell wall maintenance. mdpi.com The structure-activity relationship analyses of these compounds often suggest that multiple molecular mechanisms may be at play, depending on the specific substitutions on the thiazolidine core and the target microorganism. mdpi.com

Anti-inflammatory Effects

Thiazolidine-2-thione and its derivatives have been identified as possessing significant anti-inflammatory properties. nih.govplos.orgmdpi.com The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade. A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated for their anti-inflammatory activity, with some compounds demonstrating better activity than the reference drug indomethacin. mdpi.com

Further investigation into the molecular targets revealed that these compounds were potent and selective inhibitors of cyclooxygenase-1 (COX-1), an enzyme that catalyzes the production of prostaglandins, which are important inflammatory mediators. mdpi.com The inhibitory effect of some derivatives on COX-1 was superior to the reference drug naproxen. mdpi.com Another established in vitro method to assess anti-inflammatory potential is the inhibition of protein denaturation, as protein denaturation is a primary trigger of inflammation. mdpi.com Thiazoline-2-thione derivatives have shown a notable ability to inhibit the denaturation of bovine serum albumin (BSA). mdpi.com Similarly, substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones demonstrated high inhibition of protein denaturation, with one derivative showing 93.72% inhibition at a concentration of 500 µg/mL, comparable to the standard drug diclofenac (B195802) sodium. turkjps.org

| Compound Class | Assay | Result | Reference |

| 5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | Carrageenan-induced mouse paw edema | Up to 57.8% protection (Indomethacin: 47%) | mdpi.com |

| Thiazoline-2-thione derivatives | BSA denaturation inhibition | IC50 of 21.9 µg/mL (Aspirin: 22 µg/mL) | mdpi.com |

| Substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones | Protein denaturation inhibition | Up to 93.72% inhibition at 500 µg/mL | turkjps.org |

| Substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones | HRBC membrane stabilization | Up to 90.64% inhibition at 500 µg/mL | turkjps.org |

Antioxidant Activities

Derivatives of the thiazolidine scaffold are known to possess antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. nih.govnih.govdntb.gov.ua The antioxidant capacity is often attributed to their ability to act as radical scavengers and electron donors. dntb.gov.uaresearchgate.net

Several in vitro assays are used to evaluate these properties. In studies involving new phenolic derivatives of thiazolidine-2,4-dione, polyphenolic compounds acted as potent antiradical and electron donors, with activity comparable to reference antioxidants like ascorbic acid. dntb.gov.uaresearchgate.net The antioxidant activity of novel thiazole and thiazolidinone derivatives with phenolic fragments was assessed by their radical cation scavenging activity using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) and their ferric reducing capacity. mdpi.com

The chemical structure, particularly the presence and position of hydroxyl groups on the phenyl ring, significantly influences antioxidant efficacy. mdpi.com For instance, (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs bearing a 3,4-dihydroxyl group on the benzylidene moiety showed the strongest 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging activity (77%), while those with 3-alkoxy-4-hydroxy groups also showed strong scavenging effects (61-62%). mdpi.com

| Derivative Class | Assay | Key Finding | Reference |

| Phenolic derivatives of thiazolidine-2,4-dione | FRAP, TAC, RP | Potent electron donors | researchgate.net |

| Thiazolidinone derivatives with phenolic fragments | ABTS, Ferric reducing capacity | Demonstrated radical scavenging and reducing power | mdpi.com |

| (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs | DPPH radical scavenging | 3,4-dihydroxyl substituted compound showed 77% scavenging | mdpi.com |

| (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs | ABTS radical scavenging | 3,4-dihydroxyl substituted compound showed 98% scavenging | mdpi.com |

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

Derivatives of thiazolidine have been investigated for their capacity to scavenge free radicals, a key aspect of antioxidant activity. In studies utilizing 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, certain thiazolidine derivatives have demonstrated notable efficacy. For instance, compounds featuring a 3,4-dihydroxyl group have shown potent DPPH radical-scavenging activity, with one such compound exhibiting 77% scavenging. mdpi.com Similarly, derivatives with 3-alkoxy-4-hydroxy or 3,5-dialkoxy-4-hydroxyl groups also displayed strong scavenging capabilities. mdpi.com In ABTS assays, a number of 2-aminothiazol-4(5H)-one analogs showed significant radical-scavenging efficacy, with eight compounds achieving over 80% inhibition of the ABTS radical cation. mdpi.com

The antioxidant potential of these compounds is often attributed to the presence of specific functional groups that can donate a hydrogen atom to the free radical, thereby neutralizing it. researchgate.net For example, a series of novel thiazolyl-polyphenolic compounds were synthesized and evaluated, with some demonstrating significantly enhanced antioxidant activity compared to standard antioxidants like ascorbic acid and Trolox in both DPPH and ABTS assays. mdpi.com Specifically, a compound with a 2,3,4-trihydroxybenzylidene fragment was identified as a highly active radical scavenger. mdpi.com

Table 1: DPPH Radical Scavenging Activity of Selected Thiazolidine Derivatives

| Compound/Derivative | Scavenging Activity (%) | Reference |

| Derivative with 3,4-dihydroxyl group | 77% | mdpi.com |

| Derivative with 3,5-di-tert-butyl-4-hydroxyl group | 68% | mdpi.com |

| Derivative with 3-alkoxy-4-hydroxy group (5) | 62% | mdpi.com |

| Derivative with 3-alkoxy-4-hydroxy group (7) | 61% | mdpi.com |

| Derivative with 2,4-dihydroxyl group (10) | 51% | mdpi.com |

| Derivative with 3,5-dialkoxy-4-hydroxyl group (13) | 51% | mdpi.com |

Table 2: ABTS Radical Cation Scavenging Activity of Selected Thiazolidine Derivatives

| Compound/Derivative | Inhibition (%) | Reference |

| Eight 2-aminothiazol-4(5H)-one analogs | >80% | mdpi.com |

Other Enzyme Inhibitory Profiles

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. The inhibition of this enzyme is a therapeutic strategy to prevent or mitigate these complications. nih.gov Several thiazolidine derivatives have been synthesized and evaluated for their aldose reductase inhibitory potential.

In one study, a series of 21 thiazolyl-2,4-thiazolidinediones (TZDs) were tested for their ability to inhibit kidney aldose reductase. eurekaselect.comresearchgate.net The most potent compound, 5-((2,4-dichlorothiazol-5-yl)methylene)thiazolidine-2,4-dione, demonstrated a 91.11% inhibition rate. eurekaselect.comresearchgate.net Other derivatives also showed significant inhibitory activity, with inhibition capacities ranging from 77.36% to 81.31%. eurekaselect.comresearchgate.net

Another study focused on new hybrids of 2,4-thiazolidinedione (B21345) incorporating benzothiazole (B30560) and nitrophenacyl moieties. nih.gov The most active hybrid was found to inhibit human aldose reductase in a non-competitive manner with an IC50 value of 0.16 µM. nih.gov Other derivatives in this series also exhibited strong inhibitory effects, with IC50 values ranging from 0.21 µM to 0.29 µM. nih.gov

Table 3: Aldose Reductase Inhibitory Activity of Selected Thiazolidine Derivatives

| Compound/Derivative | Inhibition (%) | IC50 (µM) | Reference |

| 5-((2,4-dichlorothiazol-5-yl)methylene)thiazolidine-2,4-dione | 91.11% | - | eurekaselect.comresearchgate.net |

| TZD-derivative 5 | 81.31% | - | eurekaselect.comresearchgate.net |

| TZD-derivative 20 | 78.97% | - | eurekaselect.comresearchgate.net |

| TZD-derivative 2 | 77.50% | - | eurekaselect.comresearchgate.net |

| TZD-derivative 16 | 77.36% | - | eurekaselect.comresearchgate.net |

| 2,4-TZD hybrid (8b) | - | 0.16 | nih.gov |

| Phenacyl-thiazolidine-2,4-dione hybrids (5a, 5f) | - | 0.21-0.29 | nih.gov |

| Benzothiazole-based candidates (8c, 8e, 8g) | - | 0.21-0.29 | nih.gov |

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic target for Alzheimer's disease. nih.gov A series of thiazolidine-2,4-dione (TZD) derivatives were designed, synthesized, and evaluated as AChE inhibitors. nih.gov Among the synthesized compounds, 5-(4-methoxybenzylidene)thiazolidine-2,4-dione was identified as the most potent inhibitor with an IC50 value of 165.93 nM. nih.gov The study indicated that these TZD derivatives have an acceptable affinity for AChE and show convincing binding modes in the active site of the enzyme. nih.gov

Table 4: Acetylcholinesterase Inhibitory Activity of a Thiazolidine Derivative

| Compound/Derivative | IC50 (nM) | Reference |

| 5-(4-methoxybenzylidene)thiazolidine-2,4-dione (CHT1) | 165.93 | nih.gov |

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders. nih.govresearchgate.net Several studies have focused on 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as novel tyrosinase inhibitors.

One study reported that (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione and (Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione exhibited potent inhibitory activities against mushroom tyrosinase, with IC50 values of 13.36 µM and 9.87 µM, respectively. nih.govresearchgate.net These values were significantly lower than that of the standard inhibitor, kojic acid (IC50 = 24.72 µM). nih.govresearchgate.net Kinetic analysis revealed these compounds to be competitive inhibitors of the enzyme. nih.govresearchgate.net

Another derivative, (Z)-5-(2,4-dihydroxybenzylidene)thiazolidine-2,4-dione (MHY498), was found to be a potent inhibitor of mushroom tyrosinase with an IC50 of 3.55 µM, which is approximately 6.4-fold more potent than kojic acid (IC50 = 22.79 µM). researchgate.net

Table 5: Tyrosinase Inhibitory Activity of Selected Thiazolidine Derivatives

| Compound/Derivative | IC50 (µM) | Comparison to Kojic Acid | Reference |

| (Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione (2f) | 9.87 | More potent | nih.govresearchgate.net |

| (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (2a) | 13.36 | More potent | nih.govresearchgate.net |

| (Z)-5-(2,4-dihydroxybenzylidene)thiazolidine-2,4-dione (MHY498) | 3.55 | More potent | researchgate.net |

| Kojic Acid (standard) | 22.79 - 24.72 | - | nih.govresearchgate.netresearchgate.net |

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is associated with infections caused by Helicobacter pylori. The inhibition of urease is a therapeutic strategy for treating these infections. plos.org Benzofuran-based-thiazolidinone analogues have been synthesized and evaluated for their urease inhibitory potential. nih.gov Several of these compounds exhibited significant inhibitory effects, with IC50 values ranging from 1.2 µM to 2.90 µM, which were better than the standard drug thiourea (B124793) (IC50 = 21.40 µM). nih.gov

Another study on a series of 5-nitrofuran-2-yl-thiadiazole derivatives linked to different cyclohexyl-2-(phenylamino)acetamides also showed good inhibitory potential against urease, with IC50 values in the range of 0.94 - 6.78 µM, compared to thiourea (IC50 = 22.50 µM). nih.govresearchgate.net The most active compound in this series, with a thiophene (B33073) substituent, had an IC50 of 0.94 µM and was found to be a non-competitive inhibitor. nih.govresearchgate.net

Table 6: Urease Inhibitory Activity of Selected Thiazolidine and Related Derivatives

| Compound/Derivative | IC50 (µM) | Comparison to Thiourea | Reference |

| Benzofuran-based-thiazolidinone analogue (1) | 1.2 ± 0.01 | More potent | nih.gov |

| Benzofuran-based-thiazolidinone analogue (5) | 1.40 ± 0.01 | More potent | nih.gov |

| Benzofuran-based-thiazolidinone analogue (3) | 2.20 ± 0.01 | More potent | nih.gov |

| Benzofuran-based-thiazolidinone analogue (8) | 2.90 ± 0.01 | More potent | nih.gov |

| 5-nitrofuran-2-yl-thiadiazole derivative (8g) | 0.94 | More potent | nih.govresearchgate.net |

| Thiourea (standard) | 21.40 - 22.50 | - | nih.govnih.govresearchgate.net |

Structure Activity Relationship Sar Studies of 5 Phenylthiazolidine 2 Thione Derivatives

Impact of Substituents on the Phenyl Moiety (at Position 5) on Biological Activity

The phenyl ring at position 5 of the thiazolidine-2-thione core is a primary site for chemical modification to modulate biological activity. The nature, position, and electronic properties of substituents on this aromatic ring can drastically alter the compound's potency and efficacy.

Research on related 4-hydroxy-thiazolidine-2-thione derivatives as pyruvate (B1213749) kinase M2 (PKM2) activators has provided valuable insights. SAR studies revealed that the electronic and steric effects of substituents on the benzene (B151609) ring are critical for activity. For instance, the introduction of electron-withdrawing groups (EWGs) such as nitro or halogen groups, as well as bulky substituents that create steric hindrance, tend to deactivate or reduce the potency of the compounds. nih.gov Conversely, the presence of an electron-donating methyl group, particularly at the ortho position of the phenyl ring, was found to increase the activation of PKM2. nih.gov However, when methyl or methoxy (B1213986) groups were placed at the meta and para positions, a decrease in activity was observed. nih.gov

In a different context, studies on 5-styrylthiazolidin-2,4-dione derivatives, which feature a phenyl group connected via a vinyl linker, have shown that a nitro group (a strong EWG) on the phenyl ring is a key pharmacophoric feature for antileishmanial activity. mdpi.com This highlights that the impact of a substituent is highly dependent on the specific biological target and the associated disease. For some targets, electron-donating groups may be favorable, while for others, electron-withdrawing groups are essential.

The table below summarizes the general effects of phenyl ring substitutions on the biological activity of thiazolidine (B150603) derivatives based on findings from related compound series.

| Substituent Type | Position | General Impact on Activity | Biological Target Context |

| Electron-Donating (e.g., -CH₃) | ortho | Increase | PKM2 Activation |

| Electron-Donating (e.g., -CH₃, -OCH₃) | meta, para | Decrease | PKM2 Activation |

| Electron-Withdrawing (e.g., -NO₂, Halogens) | Any | Decrease / Deactivation | PKM2 Activation |

| Electron-Withdrawing (e.g., -NO₂) | meta, para | Essential for Activity | Antileishmanial |

| Bulky Groups | Any | Decrease / Deactivation | PKM2 Activation |

This table is generated based on data from analogous thiazolidine structures to infer potential relationships for 5-Phenylthiazolidine-2-thione.

Role of Modifications at the Ring Nitrogen (Position 3) and Thione Sulfur (Position 2)

The nitrogen at position 3 is a key site for introducing various substituents to explore different chemical spaces and interactions. For instance, in a series of xanthine (B1682287) oxidase inhibitors based on the thiazolidine-2-thione scaffold, a phenyl-sulfonamide group attached via a carbonyl linker at the N-3 position was found to be indispensable for inhibitory activity. nih.gov This indicates that the N-3 position can serve as an anchor point for larger functional groups that can form crucial interactions within the active site of an enzyme. Studies on other thiazolidine derivatives have shown that introducing groups like cyanomethyl at the N-3 position can lead to potent and selective compounds. mdpi.com

The thione group (C=S) at position 2 is a significant feature, contributing to the molecule's electronic properties and potential for hydrogen bonding. In molecular docking studies of xanthine oxidase inhibitors, the thiazolidinethione moiety was observed to form two hydrogen bonds with amino acid residues (Glu263 and Ser347) in the enzyme's hydrophobic pocket. nih.gov This suggests that the sulfur atom acts as a hydrogen bond acceptor, contributing significantly to the binding affinity. Conversion of the thione (C=S) to a ketone (C=O), as seen in thiazolidin-2-ones, represents a major modification that would alter these interactions. researchgate.net While this conversion can be a useful synthetic strategy, it fundamentally changes the hydrogen bonding capacity and electronic nature of the scaffold, which could be either beneficial or detrimental depending on the target.

The table below outlines the importance of modifications at the N-3 and S-2 positions.

| Position | Modification | Impact on Biological Activity | Example Interaction |

| N-3 | Addition of large substituents (e.g., phenyl-sulfonamide) | Can be essential for activity by providing key interactions. | Xanthine Oxidase Inhibition |

| N-3 | Addition of smaller groups (e.g., cyanomethyl) | Can enhance potency and selectivity. | Antileishmanial Activity |

| S-2 | Thione group (C=S) | Acts as a hydrogen bond acceptor, crucial for binding affinity. | Hydrogen bonding with enzyme active site residues. nih.gov |

| S-2 | Conversion to ketone (C=O) | Alters electronic properties and hydrogen bonding capacity. | May increase or decrease activity depending on the target. |

This table synthesizes findings from various thiazolidine-2-thione and related derivative studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel, unsynthesized molecules and for guiding the rational design of more potent derivatives.

For thiazolidine derivatives, including the closely related thiazolidine-2,4-diones, several QSAR studies have been conducted to understand the structural requirements for various biological activities, such as antihyperglycemic effects. nih.gov These studies typically involve calculating a range of molecular descriptors that quantify different properties of the molecules:

Thermodynamic Descriptors: Enthalpy of formation, free energy.

Structural Descriptors: Molecular weight, surface area, volume.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Electronic Descriptors: Dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Using statistical methods like Multiple Linear Regression (MLR), these descriptors are used to build an equation that predicts activity. nih.govnih.gov For example, a QSAR study on thiazolidine-2,4-diones for antihyperglycemic activity developed a model that could predict the activity based on a combination of such descriptors. nih.gov

More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), provide further insights by analyzing the 3D fields around the molecules. mdpi.com

CoMFA calculates steric and electrostatic fields.

CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

A 3D-QSAR study on 2-imino-thiazolidin-4-one derivatives as S1P1 receptor agonists revealed that steric and electrostatic properties played a significant role in potency. mdpi.com The resulting models, often visualized as contour maps, show regions where bulky groups, positive or negative charges, or hydrophobic features would be favorable or unfavorable for activity, thus providing a detailed roadmap for structural optimization.

Conformational Flexibility and Its Influence on Biological Activity

The three-dimensional structure and conformational flexibility of a molecule are paramount to its biological function, as they dictate how the molecule can orient itself to bind effectively to its biological target. For this compound derivatives, the ability to adopt a specific low-energy conformation that is complementary to the target's binding site is crucial for activity.

Computational methods such as conformational analysis are often the first step in QSAR and molecular docking studies. nih.gov This process aims to identify the most stable (lowest energy) conformation of the molecule, which is often assumed to be the bioactive conformation. Thiazolidine-2,4-diones, for example, are known to bind to the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), causing a conformational change in the receptor itself, which in turn leads to a biological response. ijpsonline.com

The interaction is a dynamic process where both the ligand (the drug molecule) and the receptor can undergo conformational adjustments to achieve an optimal fit—a concept known as "induced fit." Molecular docking simulations help visualize these interactions. For instance, docking studies of thiazolidine-2-thione inhibitors in the active site of xanthine oxidase showed how the molecule orients itself to form specific hydrogen bonds and hydrophobic interactions. nih.gov The phenyl group at position 5 and the substituents at position N-3 can rotate around single bonds, allowing the molecule to adapt to the shape and chemical environment of the binding pocket. This flexibility can be a key determinant of binding affinity and, consequently, biological activity.

Identification of Pharmacophoric Features for Optimal Activity

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. Based on SAR and computational studies of this compound and related analogs, a general pharmacophore model can be proposed.

The key pharmacophoric features for this class of compounds often include:

Aromatic/Hydrophobic Region: The phenyl ring at position 5 typically serves as a crucial hydrophobic anchor that interacts with nonpolar pockets in the target protein. Its substitution pattern can fine-tune these interactions. nih.gov

Hydrogen Bond Acceptors: The thione sulfur at position 2 and any carbonyl groups present (as in the related thiazolidin-4-ones) are critical hydrogen bond acceptors. nih.govnih.gov These features allow the molecule to form strong, directional interactions with hydrogen bond donor groups (like -NH or -OH) on the receptor.

Hydrogen Bond Donor: The nitrogen atom at position 3 (N-H) can act as a hydrogen bond donor, although this feature is often removed when a substituent is added at this position.

Linker/Scaffold: The central thiazolidine ring acts as a rigid scaffold that holds the other pharmacophoric features in a specific spatial orientation necessary for binding.

Additional Interaction Sites: Substituents introduced at the N-3 position can provide additional points for hydrogen bonding, hydrophobic, or electrostatic interactions, often tailored to a specific sub-pocket of the target enzyme or receptor. nih.gov

For example, in the context of VEGFR-2 kinase inhibition, the thiazolidine-2,4-dione moiety has been used as a linker region, with its carbonyl groups forming key hydrogen bonds, while an adjacent amide group interacts with the critical DFG motif region of the kinase. nih.gov This demonstrates how the core scaffold and its functional groups contribute to a well-defined pharmacophore essential for potent biological activity.

Computational Chemistry and Molecular Modeling of 5 Phenylthiazolidine 2 Thione Systems

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journaljpri.com This technique is crucial in drug discovery for predicting the binding mode and affinity of a ligand with a protein. journaljpri.comnih.gov

Table 1: Example of Molecular Docking Data for Thiazolidine (B150603) Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Derivative A | Protein X | -8.5 |

| Derivative B | Protein X | -7.9 |

| Derivative C | Protein Y | -9.2 |

Note: This table is illustrative and compiles representative data from various studies on thiazolidine derivatives to demonstrate the type of information generated from molecular docking simulations.

A critical aspect of molecular docking is the identification of the specific amino acid residues within the protein's binding site that interact with the ligand. researchgate.net These interactions are fundamental to the stability of the ligand-protein complex. Common types of interactions identified include:

Hydrogen Bonds: These are crucial for the specificity of ligand binding. For example, the nitrogen and sulfur atoms in the thiazolidine ring can act as hydrogen bond acceptors or donors.

Hydrophobic Interactions: The phenyl group of 5-phenylthiazolidine-2-thione is well-suited for engaging in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The aromatic phenyl ring can also participate in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

The analysis of these interactions provides a detailed picture of the binding mode and helps in understanding the structure-activity relationship of the compound. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is a powerful tool for calculating the geometric and electronic properties of molecules like this compound.

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. researchgate.net This involves finding the lowest energy conformation of the molecule. For derivatives of this compound, these calculations can reveal important dihedral angles and bond lengths, which are influenced by different substituent groups. researchgate.net Understanding the preferred conformation is essential as it dictates how the molecule will interact with its biological target.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. shd-pub.org.rsresearchgate.netresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.com The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is typically located on the electron-rich thiazolidine-2-thione moiety, while the LUMO may be distributed over the phenyl ring. This analysis helps in predicting the molecule's reactivity and potential metabolic transformations. The energy of the HOMO is related to a molecule's nucleophilicity, while the LUMO energy is related to its electrophilicity. pku.edu.cn

Table 2: Example of HOMO-LUMO Energy Data

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| This compound | -5.8 | -1.5 | 4.3 |

| Derivative X | -6.1 | -1.8 | 4.3 |

Note: The values in this table are hypothetical and serve to illustrate the data obtained from FMO analysis.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. rsc.orgmdpi.com It is used to predict how a molecule will interact with other molecules, particularly in non-covalent interactions. ias.ac.in The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net For this compound, the MEP surface would likely show negative potential around the sulfur and nitrogen atoms of the thione group, indicating these are sites for potential hydrogen bonding or coordination with metal ions. This analysis is valuable for understanding intermolecular interactions and predicting the reactivity of different parts of the molecule. researchgate.net

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules like this compound. These calculations provide theoretical wavenumbers and assignments for the fundamental vibrational modes of the molecule. By comparing these theoretical predictions with experimental spectroscopic data, a detailed correlation can be established, leading to a more accurate understanding of the molecular structure and bonding.

While specific experimental spectra for this compound are not extensively documented in publicly available literature, analysis of related thiazolidine and thiazole (B1198619) structures provides a strong basis for assigning vibrational modes. scialert.netscialert.net DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and compute harmonic vibrational frequencies. nih.govnih.gov These calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental values. nih.gov

The vibrational modes for the this compound molecule can be categorized based on the functional groups present: the phenyl ring, the thiazolidine ring, and the thione group (C=S).

Phenyl Ring Vibrations: The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. scialert.net C=C stretching vibrations within the ring usually appear in the 1620-1500 cm⁻¹ range. In-plane and out-of-plane C-H bending modes are found at lower wavenumbers, typically 1300-1000 cm⁻¹ and 1000-750 cm⁻¹, respectively. scialert.net

Thiazolidine Ring Vibrations: The CH₂ groups in the saturated thiazolidine ring exhibit anti-symmetric and symmetric stretching vibrations, generally between 3000 cm⁻¹ and 2850 cm⁻¹. scialert.netscialert.net The scissoring, twisting, and wagging modes of these CH₂ groups are found in the 1480-1180 cm⁻¹ region. scialert.net The C-S and C-N stretching modes, characteristic of the heterocyclic ring, are typically observed at lower frequencies, often mixing with other vibrations, making definitive assignment complex. Studies on similar structures assign C-S stretching modes to bands in the 785-640 cm⁻¹ region. scialert.net

Thione Group Vibrations: The C=S stretching vibration is a key marker for the thione tautomer. This bond is less polar and weaker than a C=O bond, so its stretching frequency appears at a lower wavenumber, typically in the 1250-1050 cm⁻¹ region. However, it is often coupled with other vibrations, which can make its assignment challenging. The N-C=S bending vibration is also an important characteristic, appearing at lower frequencies.

The correlation between theoretical and experimental data allows for a confident assignment of the observed spectral bands, confirming the molecular structure and providing insight into the electronic distribution within the molecule.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C-H) | 3080 - 3050 | 3100 - 3000 | Aromatic Phenyl C-H Stretch |

| νas(CH₂) | 2990 - 2950 | 2950 - 2920 | Thiazolidine Ring CH₂ Asymmetric Stretch |

| νs(CH₂) | 2940 - 2900 | 2900 - 2850 | Thiazolidine Ring CH₂ Symmetric Stretch |

| ν(C=C) | 1610 - 1550 | 1620 - 1500 | Phenyl Ring C=C Stretch |

| δ(CH₂) | 1470 - 1440 | 1480 - 1435 | Thiazolidine Ring CH₂ Scissoring |

| ν(C=S) | 1200 - 1100 | 1250 - 1050 | Thione C=S Stretch |

| β(C-H) | 1190 - 1030 | 1280 - 1040 | Phenyl Ring C-H In-plane Bend |

| ν(C-S) | 770 - 680 | 785 - 690 | Thiazolidine Ring C-S Stretch |

Quantum Chemical Descriptors and Their Correlation with Biological Activity

Quantum chemical descriptors are numerical values derived from the molecular wavefunction that quantify various aspects of a molecule's electronic structure and geometry. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) studies, which aim to build mathematical models that correlate a molecule's structure with its biological activity. jmaterenvironsci.com For this compound and its analogs, descriptors such as frontier molecular orbital energies (HOMO and LUMO), energy gap (ΔE), dipole moment, polarizability, and atomic charges are crucial for predicting their therapeutic potential. nih.gov

The geometric and electronic properties of thiazolidine derivatives are typically calculated using DFT methods, such as B3LYP with the 6-31G(d) basis set, to obtain optimized structures. jmaterenvironsci.com From these structures, various descriptors are computed.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) energy relates to a molecule's ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy indicates its electron-accepting ability. A small HOMO-LUMO energy gap (ΔE) suggests higher chemical reactivity and polarizability, which can be crucial for receptor binding.

Dipole Moment (µ): This descriptor measures the polarity of the molecule. Polarity influences a molecule's solubility and its ability to cross biological membranes, as well as its interaction with polar residues in a receptor's active site. nih.gov

LogP (Partition Coefficient): LogP is a measure of a molecule's lipophilicity. This property is critical for pharmacokinetics, as it affects absorption and distribution. In QSAR models for thiazolidinediones, LogP has been shown to be an important factor in their antihyperglycemic activity. nih.gov

Molecular Volume and Polarisability: These descriptors relate to the size and the ease with which the electron cloud of the molecule can be distorted. They are important for understanding how a molecule fits into a binding pocket and the nature of the van der Waals interactions it can form. nih.gov

Atomic Charges: The distribution of charges on atoms, particularly heteroatoms like nitrogen, oxygen, and sulfur, can determine the sites for electrostatic interactions and hydrogen bonding with a biological target. The sum of charges on nitrogen and oxygen atoms has been identified as a significant descriptor in some QSAR models for thiazolidinediones. nih.gov

QSAR studies on thiazolidine-2,4-dione derivatives have successfully correlated these descriptors with antihyperglycemic activity, which is mediated by the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ). nih.gov These models indicate that a combination of electronic, steric, and hydrophobic properties governs the biological activity of the thiazolidine scaffold.

| Quantum Descriptor | Significance in Biological Activity | Typical Influence on Activity |

|---|---|---|

| LogP (Lipophilicity) | Governs passage across cell membranes and hydrophobic interactions with the receptor. | Optimal range required; too high or too low can reduce activity. |

| Dipole Moment (µ) | Influences polarity and electrostatic interactions with the target protein. | Higher polarity can enhance binding to polar active sites. |

| HOMO Energy | Relates to the molecule's electron-donating capability. | Higher HOMO energy can indicate greater reactivity. |

| LUMO Energy | Relates to the molecule's electron-accepting capability. | Lower LUMO energy suggests easier acceptance of electrons from a receptor. |

| Molecular Volume | Determines the steric fit within the receptor's binding pocket. | Must be complementary to the active site volume for optimal binding. |

| Sum of Charges on N and O atoms | Indicates electron density on electronegative atoms, crucial for H-bonding. | Enhances electrostatic and hydrogen bond interactions. nih.gov |

Molecular Dynamics Simulations for Dynamic Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its dynamic behavior when interacting with a biological target, such as an enzyme or receptor. This method complements static molecular docking by revealing the stability of the ligand-receptor complex, the conformational changes that occur upon binding, and the key interactions that persist over a simulation period. nih.govnih.gov

A typical MD simulation study begins with a docked complex of the ligand and its target protein. This complex is placed in a simulated physiological environment (e.g., a water box with ions) and subjected to classical mechanics principles to simulate its movement. Simulations for such complexes are often run for extended periods, such as 100 nanoseconds, to observe significant dynamic events. nih.govrsc.org

Key analyses performed on the MD simulation trajectory include:

Root Mean Square Deviation (RMSD): The RMSD of the protein's backbone atoms and the ligand is calculated over the simulation time to assess the stability of the complex. A stable RMSD value, typically fluctuating within an acceptable range (e.g., less than 4 Å for small globular proteins), indicates that the complex has reached equilibrium and the ligand remains stably bound in the active site. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible and rigid regions of the protein. High RMSF values in loop regions are common, while low fluctuations in alpha-helices and beta-strands indicate structural rigidity. The fluctuation of residues in the binding pocket can reveal which amino acids are most involved in the interaction with the ligand. nih.gov